molecular formula C30H36N8O4 B580108 Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate CAS No. 668273-74-3

Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate

Número de catálogo: B580108
Número CAS: 668273-74-3
Peso molecular: 572.67
Clave InChI: PQEIZFATTRGTNW-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C30H36N8O4 and its molecular weight is 572.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate, commonly referred to as Linagliptin or its derivatives, is a compound with significant biological activity, particularly in the context of diabetes management and potential anticancer properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
CAS Number 668273-75-4
Molecular Formula C30H36N8O4
Molecular Weight 572.66 g/mol
Boiling Point Not available

Tert-butyl carbamate derivatives like Linagliptin primarily function as Dipeptidyl Peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion and glucose regulation. By inhibiting this enzyme, Linagliptin enhances the levels of incretin hormones, leading to improved glycemic control in diabetic patients.

Antidiabetic Effects

Research indicates that Linagliptin significantly lowers blood glucose levels in type 2 diabetes mellitus (T2DM) patients. A study highlighted that Linagliptin administration resulted in a reduction of HbA1c levels by approximately 0.5% to 0.9% over 24 weeks compared to placebo controls .

Anticancer Potential

Emerging studies suggest that compounds related to Linagliptin may also exhibit anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study demonstrated that certain quinazoline derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways associated with tumor growth .

Additional Biological Activities

  • Antimicrobial Activity : Some studies have reported that related compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The IC50 values for these activities were found to be comparable to standard antibiotics .
  • Anti-inflammatory Effects : There is evidence suggesting that Linagliptin may reduce inflammatory markers in diabetic patients, thus potentially lowering the risk of chronic complications associated with diabetes .

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of Linagliptin in clinical settings:

  • Clinical Trial Data : In a randomized controlled trial involving over 800 participants with T2DM, Linagliptin was shown to be effective in reducing fasting plasma glucose levels and improving postprandial glucose control without significant weight gain or hypoglycemia .
  • Mechanistic Studies : Research utilizing animal models has demonstrated that Linagliptin not only improves glycemic control but also has protective effects on pancreatic beta-cells, enhancing their function and survival under glucotoxic conditions .

Propiedades

IUPAC Name

tert-butyl N-[(3S)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.